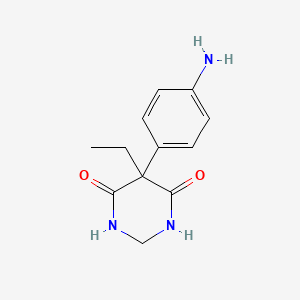
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of an aminophenyl group and an ethyl group attached to a dihydropyrimidine ring. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of ethyl acetoacetate with 4-aminobenzaldehyde in the presence of urea. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a cyclization process. The reaction can be summarized as follows:
- Ethyl acetoacetate + 4-aminobenzaldehyde + urea
- Reflux in ethanol
- Formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The pathways involved may include apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-(4-Methylphenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-(4-Chlorophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-(4-Aminophenyl)-5-ethyldihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the aminophenyl group, which imparts specific biological activities. This compound exhibits distinct properties compared to its analogs, making it a valuable candidate for further research and development in various fields.
Properties
CAS No. |
82169-60-6 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-(4-aminophenyl)-5-ethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H15N3O2/c1-2-12(8-3-5-9(13)6-4-8)10(16)14-7-15-11(12)17/h3-6H,2,7,13H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
ZKLVPWCGMNVAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















